molecular formula C14H14N2O2 B5877703 N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide

Cat. No. B5877703
M. Wt: 242.27 g/mol
InChI Key: IRTLHUMHZOSPLL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, also known as R547, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound exhibits potent anti-tumor activity by selectively targeting and inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival.

Mechanism of Action

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide exerts its anti-tumor activity by selectively inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. In addition to its anti-tumor activity, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has also been shown to exhibit anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It exhibits potent anti-tumor activity and selectively targets and inhibits the activity of protein kinases, making it a useful tool for studying the role of these enzymes in cancer development and progression. However, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has some limitations, including its low solubility in water and its potential for off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide. One potential application is in combination therapy, where N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide and to identify potential biomarkers of response to this compound. Finally, the development of more potent and selective inhibitors of protein kinases, based on the structure of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, may lead to the development of more effective anti-cancer agents in the future.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide involves a multi-step process that begins with the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with malononitrile to form a pyridine derivative. The pyridine derivative is then reacted with 2-furoyl chloride to obtain the final product, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide selectively targets and inhibits the activity of protein kinases, including Aurora A, Aurora B, and FLT3, which are known to be overexpressed in many types of cancer.

properties

IUPAC Name

(E)-N-(4,6-dimethylpyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-11(2)15-13(9-10)16-14(17)6-5-12-4-3-7-18-12/h3-9H,1-2H3,(H,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLHUMHZOSPLL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide

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